molecular formula C16H19ClN4O2S B6458675 N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide CAS No. 2549064-00-6

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B6458675
CAS No.: 2549064-00-6
M. Wt: 366.9 g/mol
InChI Key: WDHGKTJOTSKBNZ-UHFFFAOYSA-N
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Description

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The piperidine ring is then introduced through nucleophilic substitution reactions . Finally, the cyclopropanesulfonamide group is attached using sulfonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells . The piperidine ring may enhance the compound’s binding affinity to its targets, while the cyclopropanesulfonamide group can modulate its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: Another quinoxaline derivative used as an antibiotic.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Levomycin: Known for its antimicrobial activity.

Uniqueness

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its combination of a quinoxaline core, a piperidine ring, and a cyclopropanesulfonamide group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

N-[1-(6-chloroquinoxalin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2S/c17-11-1-4-14-15(9-11)18-10-16(19-14)21-7-5-12(6-8-21)20-24(22,23)13-2-3-13/h1,4,9-10,12-13,20H,2-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHGKTJOTSKBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2CCN(CC2)C3=CN=C4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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